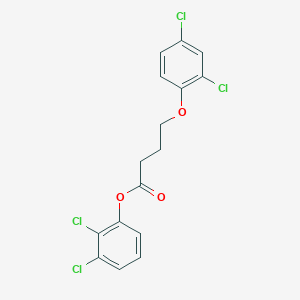
2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate, also known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the group of synthetic auxin herbicides and has been in use since the 1960s. Dicamba is known for its selective action on dicotyledonous plants and has been used extensively in soybean, corn, and cotton crops.
作用機序
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. It binds to and activates the auxin receptor, leading to uncontrolled growth and eventually death of the plant. Dicamba is selective for dicotyledonous plants because they are more sensitive to auxin than monocotyledonous plants.
Biochemical and Physiological Effects
Dicamba has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and ion transport. It also affects the expression of genes involved in cell division and differentiation. In mammals, 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate has been found to have a low toxicity, with no significant adverse effects observed at the doses used in herbicidal applications.
実験室実験の利点と制限
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It is relatively easy to synthesize and has a low toxicity to mammals and birds. However, its use has been controversial due to its potential to drift and cause damage to neighboring crops. In lab experiments, 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate can be used to study the effects of auxin on plant growth and development, as well as its potential use in cancer therapy.
将来の方向性
There are several future directions for 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate research. One area of interest is the development of 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate-resistant crops, which would allow for more effective weed control without the risk of damage to neighboring crops. Another area of interest is the development of 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate-based cancer therapies, which would take advantage of its ability to regulate cell growth and differentiation. Additionally, more research is needed to understand the long-term effects of 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate on non-target plants and animals, as well as its potential to cause environmental damage.
合成法
Dicamba can be synthesized by the reaction of 2,3-dichlorophenol with 2,4-dichlorophenoxybutyric acid in the presence of a base such as potassium hydroxide. The reaction takes place at a high temperature and pressure and yields 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been investigated for its potential use in cancer therapy and as a growth regulator in plants. Dicamba has been found to be effective in controlling a wide range of broadleaf weeds, including glyphosate-resistant weeds. It has also been found to have a low toxicity to mammals and birds.
特性
IUPAC Name |
(2,3-dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4O3/c17-10-6-7-13(12(19)9-10)22-8-2-5-15(21)23-14-4-1-3-11(18)16(14)20/h1,3-4,6-7,9H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHJRDDWNOKDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201407.png)


![2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]](/img/structure/B5201421.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201459.png)
![N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5201465.png)
![2-chloro-5-nitro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B5201473.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5201474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![5-phenyl-3-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5201500.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)